
4-Phenylbutanal
Overview
Description
4-Phenylbutanal (IUPAC name: this compound; synonyms: γ-phenylbutyraldehyde, benzenebutanal) is an aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Structurally, it consists of a four-carbon aliphatic chain terminating in an aldehyde group (-CHO), with a phenyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbutanal can be synthesized through several methods. One common method involves the hydroformylation of styrene using a rhodium catalyst. The reaction proceeds as follows:
C6H5CH=CH2+CO+H2→C6H5CH2CH2CH2CHO
In this reaction, styrene reacts with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form this compound .
Industrial Production Methods
For industrial-scale production, this compound is often prepared using a reverse synthesis method. This involves the use of manganese chloride and lithium chloride as co-catalysts to increase the reaction temperature from -78°C to -20°C, thereby reducing refrigeration costs. This method is advantageous for large-scale production as it can be carried out in ordinary low-temperature tanks .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-Phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has demonstrated that 4-Phenylbutanal exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various fungal and bacterial strains, including Aspergillus niger and Staphylococcus aureus. Additionally, it displays antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
2. Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells while sparing healthy cells. However, further investigation is needed to fully understand its potential as an anticancer agent .
3. Neuroprotective Effects
Recent research indicates that this compound may protect nerve cells from oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings are promising but require more research to confirm the effectiveness of the compound in treating or preventing such disorders .
4. Anti-inflammatory and Antioxidant Properties
The compound also exhibits anti-inflammatory and antioxidant effects. Its structural similarity to other biologically active compounds suggests potential neuroprotective effects, although these properties need further elucidation .
Applications in Fragrance Chemistry
This compound is utilized in the fragrance industry due to its pleasant aroma profile. It contributes to the scent formulations of various perfumes and personal care products. Its unique structure allows it to interact with olfactory receptors effectively, enhancing the overall fragrance experience .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as a natural preservative in food and cosmetic products.
Case Study 2: Neuroprotective Mechanisms
In another investigation, researchers explored the neuroprotective mechanisms of this compound using cellular models of oxidative stress. The findings revealed that the compound significantly reduced markers of oxidative damage and inflammation, supporting its potential therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Phenylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an aldehyde donor, participating in redox reactions and forming Schiff bases with amines. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Commonly synthesized via the Wittig reaction using 4-phenylbutanal as a starting material, as demonstrated in the preparation of intermediates for mitochondrial-targeted compounds .
- It is also used in flavor and fragrance synthesis .
- Physical Properties: Typically a liquid with a boiling point and density dependent on purity. Derivatives such as 2-(hydroxyimino)-4-phenylbutanal exhibit solid-state properties (m.p. 61–63°C) .
Comparison with Structurally Similar Compounds
Functional Group Derivatives
4-Phenyl-1-butanol
- Structure : Alcohol derivative (-OH group at terminal carbon).
- Molecular Formula : C₁₀H₁₄O.
- Key Data : CAS 122-97-4; used in organic synthesis and as a solvent intermediate. Lacks the aldehyde reactivity, making it more stable .
4-Phenyl-2-butanone
- Structure : Ketone (-CO-) at the second carbon.
- Molecular Formula : C₁₀H₁₂O (same as this compound).
- Key Data : CAS 2550-26-7; primarily a laboratory chemical. The ketone group reduces nucleophilic reactivity compared to aldehydes .
4-Phenylbutanoic Acid
- Structure : Carboxylic acid (-COOH) at the terminal carbon.
- Molecular Formula : C₁₀H₁₂O₂; molecular weight 164.20 g/mol .
- Key Data : CAS 1821-12-1; used in medical applications (e.g., prodrug formulations). The acidic group enables salt formation, enhancing bioavailability .
Substituted Phenyl Derivatives
(S)-3-(4-Fluorophenyl)-4-phenylbutanal (4e)
- Structure : Fluorine-substituted phenyl at the third carbon.
- Synthesis : Catalytic asymmetric synthesis using L-proline derivatives; 76% yield , 85% ee .
- Applications : High enantiomeric excess (ee) makes it valuable in chiral drug synthesis.
(S)-3-(4-Chlorophenyl)-4-phenylbutanal (4f)
- Structure : Chlorine-substituted phenyl at the third carbon.
- Synthesis : Similar to 4e, with 75% yield , 86% ee .
- Applications : Enhanced steric and electronic effects compared to fluorine, influencing binding in receptor-targeted molecules.
Protected Aldehyde Derivatives
2-(Methoxymethoxy)-4-phenylbutanal (24a)
- Structure : Methoxymethoxy (-MOM) protecting group at the second carbon.
- Synthesis : MOMCl protection of hydroxyl precursor; 78% yield .
- Applications : Protection enhances stability during multi-step syntheses, particularly in olefin metathesis reactions .
Amino and Ester Derivatives
Methyl 4-Amino-4-phenylbutanoate Hydrochloride
- Structure: Ester (-COOCH₃) and amino (-NH₂) groups.
- Molecular Formula: C₁₁H₁₅NO₂·HCl.
- Key Data : CAS 56523-55-8; intermediate in peptide-mimetic drug design .
Comparative Analysis Table
Research Findings and Trends
- Reactivity : The aldehyde group in this compound enables diverse derivatization (e.g., Wittig reactions, hydroxylamine additions) , whereas ketones and alcohols are less reactive.
- Enantioselectivity : Fluorine and chlorine substituents enhance stereochemical control in asymmetric syntheses, critical for drug efficacy .
- Thermal Stability : Aldehydes like this compound are prone to oxidation, necessitating protective strategies (e.g., MOM protection) for complex syntheses .
Biological Activity
4-Phenylbutanal (PBA), an organic compound with the molecular formula C₁₀H₁₂O, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's antifungal, antibacterial, antiviral, anticancer, and neuroprotective properties, supported by various studies and case analyses.
This compound is classified as an aldehyde, characterized by a butanal group attached to a phenyl ring. It appears as a clear liquid and is soluble in organic solvents, reflecting its hydrophobic nature. Its systematic name is this compound, and it is recognized by the CAS number 18328-11-5.
Antimicrobial Activity
Research indicates that this compound exhibits notable antifungal , antibacterial , and antiviral properties:
- Antifungal Activity : PBA has demonstrated effectiveness against various fungal strains, including Aspergillus niger. Studies have shown that it can inhibit fungal growth effectively.
- Antibacterial Activity : The compound has been reported to inhibit the growth of several bacterial strains, notably Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate that PBA could serve as a potential antibacterial agent .
- Antiviral Activity : PBA has shown activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism appears to involve interference with viral replication processes.
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties . Research indicates that PBA can induce apoptosis in cancer cells while sparing healthy cells. This selective action is crucial for developing effective cancer therapies. For instance, a study highlighted that PBA treatment led to significant apoptosis in human cancer cell lines with minimal effects on normal cells.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound reveal its potential in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to protect nerve cells from oxidative stress and inflammation, both of which are implicated in neurodegeneration. This protective effect is attributed to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS).
Summary of Biological Activities
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antifungal | Inhibition of fungal growth | Effective against Aspergillus niger |
Antibacterial | Inhibition of bacterial growth | Effective against Staphylococcus aureus and E. coli |
Antiviral | Interference with viral replication | Active against HSV and HIV |
Anticancer | Induction of apoptosis | Selectively induces cell death in cancer cells |
Neuroprotective | Protection from oxidative stress | Mitigates damage in neurodegenerative conditions |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of PBA demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The results indicated that PBA could serve as a lead compound for developing new antimicrobial agents .
- Cancer Cell Apoptosis : In vitro studies showed that treatment with this compound resulted in increased markers of apoptosis in various cancer cell lines. The study suggests further exploration into its potential as an adjunct therapy for cancer treatment.
- Neuroprotection in Animal Models : Animal studies have indicated that PBA administration can reduce markers of oxidative stress in models of neurodegeneration, suggesting its utility in therapeutic strategies for diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenylbutanal, and how do reaction conditions influence yield?
- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts acylation of benzene with butyryl chloride, followed by reduction. Alternative routes include oxidation of 4-phenyl-2-butanol using pyridinium chlorochromate (PCC). Yield optimization requires precise control of Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions . Purity assessment via GC-MS or HPLC is critical, as side products like 4-phenylbutanoic acid may form under oxidative overdrive .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (GC, HPLC) and spectroscopic (¹H NMR, FT-IR) techniques. For GC, compare retention times against commercial standards; in NMR, aromatic protons (δ 7.2–7.4 ppm) and aldehyde protons (δ 9.8–10.0 ppm) confirm structure. Quantify impurities (e.g., 4-phenylbutanoic acid) via integration and report deviations ≥2% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to IFRA Standards (e.g., Amendment 49 for 3-Phenylbutanal analogs) for volatility and toxicity guidelines. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Monitor airborne concentrations with OSHA-approved sensors, as aldehydes are sensitizers .
Advanced Research Questions
Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze samples via LC-MS to detect oxidation products (e.g., 4-phenylbutanoic acid) or dimerization artifacts. Control humidity using desiccants and inert atmospheres (N₂) to suppress aldol condensation .
Q. What mechanistic insights explain contradictory data in this compound’s reactivity across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., THF vs. DMF) or trace metal catalysts (e.g., Fe³⁺). Replicate experiments using strict anhydrous protocols and ICP-MS to quantify metal residues. Statistical tools like ANOVA can isolate variables causing divergence .
Q. How can researchers design experiments to probe this compound’s role in multicomponent reactions (MCRs)?
- Methodological Answer : Use a factorial design to test variables (temperature, catalyst loading, stoichiometry). For example, in Ugi reactions, vary this compound’s molar ratio (0.5–2.0 eq.) and monitor imine intermediate formation via in situ IR. Compare outcomes with computational models (DFT) to validate mechanisms .
Q. What statistical approaches address false discovery rates (FDR) in high-throughput screening of this compound derivatives?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values when testing multiple hypotheses (e.g., bioactivity assays). For 100 compounds, set FDR ≤5% and prioritize hits with q-values <0.05. Validate findings using orthogonal assays (e.g., SPR vs. ELISA) .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers report conflicting spectroscopic data for this compound?
- Methodological Answer : Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For disputed carbonyl peaks (FT-IR: 1720–1700 cm⁻¹), cross-reference with X-ray crystallography or gas-phase spectra. Use error bars in plots to show instrumental uncertainty (±0.5 cm⁻¹) .
Q. What are best practices for curating this compound’s physicochemical data in public databases?
- Methodological Answer : Adopt NIST Chemistry WebBook standards for reporting melting points, boiling points, and solubility. Include metadata such as measurement methods (e.g., DSC for melting points) and purity thresholds (>98%). Annotate discrepancies with literature sources .
Q. How can researchers resolve inconsistencies in this compound’s reported biological activity?
Properties
IUPAC Name |
4-phenylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRGTVSKOPUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171404 | |
Record name | 4-Phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18328-11-5 | |
Record name | 4-Phenylbutanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.